Cas no 941909-70-2 (N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-3-carboxamide)

N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-3-carboxamide is a heterocyclic carboxamide compound featuring a benzothiazole and pyridine moiety linked via an oxazole scaffold. Its structural complexity offers potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of multiple aromatic and heterocyclic systems enhances its binding affinity to biological targets, making it a candidate for enzyme inhibition or receptor modulation studies. The compound's stability and synthetic versatility further support its utility in medicinal chemistry research. Precise functionalization of the oxazole and benzothiazole rings allows for tailored modifications to optimize physicochemical properties.
N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-3-carboxamide structure
941909-70-2 structure
Product Name:N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-3-carboxamide
CAS No:941909-70-2
MF:C18H14N4O2S
MW:350.394361972809
CID:6020189
PubChem ID:16954117
Update Time:2025-06-30

N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-3-carboxamide
    • N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
    • N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide
    • 941909-70-2
    • AKOS024649257
    • N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
    • F2450-0537
    • Inchi: 1S/C18H14N4O2S/c1-12-9-15(21-24-12)17(23)22(11-13-5-4-8-19-10-13)18-20-14-6-2-3-7-16(14)25-18/h2-10H,11H2,1H3
    • InChI Key: UGOGSPQTFBGPTD-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(C(N(C2=NC3=CC=CC=C3S2)CC2=CC=CN=C2)=O)=N1

Computed Properties

  • Exact Mass: 350.08374688g/mol
  • Monoisotopic Mass: 350.08374688g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 100Ų

N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-3-carboxamide Pricemore >>

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Additional information on N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-3-carboxamide

Professional Introduction to N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-3-carboxamide (CAS No. 941909-70-2)

N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-3-carboxamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 941909-70-2, represents a novel molecular scaffold with potential applications in the development of innovative therapeutic agents. The structural complexity and unique functional groups of this molecule make it a subject of intense study for its pharmacological properties and mechanisms of action.

The molecular structure of N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-3-carboxamide features a benzothiazole core connected to an oxazole ring, both of which are well-documented for their biological activity. The presence of a methyl group at the 5-position and a pyridin-3-ylmethyl substituent at the N-position introduces additional layers of functionality that can influence the compound's interactions with biological targets. This combination of heterocyclic systems has been explored in various drug discovery programs due to its ability to modulate biological pathways effectively.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and pharmacokinetic profiles of such complex molecules with greater accuracy. The benzothiazole moiety, in particular, has been implicated in the design of antimicrobial and anti-inflammatory agents, while the pyridine ring often serves as a key pharmacophore in central nervous system (CNS) drugs. The oxazole ring, a five-membered heterocycle with a nitrogen atom, is known for its role in stabilizing bioactive molecules through dipole interactions and hydrogen bonding.

In the context of current research, N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-3-carboxamide has been investigated for its potential as an antimicrobial agent. Studies have demonstrated that benzothiazole derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of a pyridinylmethyl group enhances the compound's solubility and bioavailability, which are critical factors in drug development. Furthermore, the methyl substituent at the 5-position of the oxazole ring may contribute to improved metabolic stability and reduced toxicity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures that the final product meets stringent quality standards before it is subjected to biological testing.

Biological evaluation of N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-yl)methyl-1,2-oxazole-3-carboxamide has revealed promising results in vitro. Initial assays have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Additionally, preliminary data suggest that this compound may inhibit certain fungal pathogens by disrupting their cell wall synthesis or membrane integrity. These findings underscore the potential of this molecule as a lead candidate for further development into a novel therapeutic agent.

The development of new antimicrobial agents is crucial in addressing the growing threat of antibiotic resistance. Traditional antibiotics have faced challenges due to widespread resistance mechanisms, necessitating innovative approaches to combat infections effectively. N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-y m)-methyl -1 , 2 - oxazole - 3 - carboxamide represents a forward-thinking solution that leverages structural diversity to overcome existing resistance patterns. By targeting multiple bacterial pathways simultaneously, this compound may offer a more robust therapeutic profile compared to conventional antibiotics.

Future research directions include optimizing synthetic routes to improve scalability and cost-effectiveness while maintaining high enantiomeric purity if applicable. Additionally, preclinical studies will be essential to assess the safety profile and pharmacokinetic behavior of this compound in animal models before human trials can commence. Collaborative efforts between synthetic chemists and medicinal biologists will be instrumental in translating laboratory findings into clinical applications that address unmet medical needs.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has accelerated the identification of novel molecular candidates like N-(1 , 3 - benzothiazol - 2 - yl ) - 5 - methyl - N - ( py rid ine - 3 - ylm ethyl ) - 1 , 2 - ox az ole - 3 - carbox amide . These technologies enable rapid screening of vast chemical libraries and prediction of biological activity with unprecedented precision. As computational methods continue to evolve , they will play an increasingly pivotal role in guiding experimental design and optimizing lead compounds for clinical development.

In conclusion , N -( 1 , 3 - benzothia z ol - 2 - yl ) - 5 - me thy l - N -( py rid ine - 3 - ylm ethyl ) - 1 , 2 ox az ole - 3 carbox amide ( CAS No . 941909 . 70 . 2 ) is a structurally complex yet promising candidate for further exploration in pharmaceutical research . Its unique combination of heterocyclic moieties offers multiple opportunities for interaction with biological targets , making it an attractive scaffold for developing novel therapeutics . With continued investigation into its synthesis , pharmacology , and potential clinical applications , this compound holds significant promise for addressing contemporary challenges in medicine.

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